molecular formula C15H22OSi B119465 Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- CAS No. 108643-81-8

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-

Cat. No. B119465
M. Wt: 246.42 g/mol
InChI Key: DRHSTRHDSUWTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-” is a chemical compound with the molecular formula C15H22OSi . It has an average mass of 246.420 Da and a monoisotopic mass of 246.143997 Da . This compound is not intended for human or veterinary use but is used for research purposes.

Scientific Research Applications

Organic Chemistry and Synthesis

3-(Trimethylsilyl)-1,4-cyclohexadiene, a related compound to Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-, has demonstrated its versatility in organic chemistry, particularly as a building block for the synthesis of cyclitols through desymmetrization methods. It also acts as an allylation reagent and, more recently, has been used as a silane transfer reagent. The compound is characterized as a colorless liquid with a boiling point of 65°C at 27 mbar. It is soluble in most organic solvents and can be prepared either by electrochemical Birch reduction of trimethyl(phenyl)silane or by chloride substitution with cyclohexa-2,5-dienyl lithium on trimethyl(chloro)silane. Its physical and chemical properties, along with its methods of preparation, underline its importance in synthetic organic chemistry (Simonneau & Oestreich, 2016).

Stereochemical Studies

The compound also plays a role in stereochemical studies, as seen in research involving allylic bis(trimethylsilyl)cyclohexenes. The stereochemistry of the 3,4-bis(trimethylsilyl)cyclohexene resulting from disilylation of 1,3-cyclohexadiene was determined to be cis based on 1H and 13C nuclear magnetic resonance spectra and hydrogenation to Cis-1,2-bis(trimethylsilyl)cyclohexane. Trifluoroacetolysis of the cis 3,4-isomer indicated the importance of a facile 1,2-trimethylsilyl shift in the presumed intermediate ion, demonstrating the compound's role in understanding reaction mechanisms and stereochemistry (Wickham & Kitching, 1983).

Catalysis and Organic Reactions

Further, the compound is involved in the field of catalysis and reaction mechanisms. For instance, research highlighted its role in Mukaiyama aldol reactions of aldehydes with trimethylsilyl enolates. The study presented an optimized synthesis for a catalyst that is highly efficient in these reactions. This research underscores the compound's significance in developing novel catalytic methods and enhancing reaction efficiencies (Chintareddy, Wadhwa, & Verkade, 2009).

properties

IUPAC Name

trimethyl-(3-phenylcyclohexen-1-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22OSi/c1-17(2,3)16-15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-6,8-9,12,14H,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHSTRHDSUWTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC(CCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339104
Record name Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-

CAS RN

108643-81-8
Record name Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.